molecular formula C16H20N4O3S B2573658 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone CAS No. 1219912-41-0

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone

Cat. No. B2573658
CAS RN: 1219912-41-0
M. Wt: 348.42
InChI Key: NZLIAUFBIHQBIR-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its ability to modulate the activity of certain enzymes, making it a promising candidate for developing new drugs and therapies. In We will also discuss potential future directions for research in this area.

Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to "2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone" have been extensively explored for their potential biological activities. For example, a series of azole-containing piperazine derivatives have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. These compounds exhibited remarkable broad-spectrum antimicrobial efficacy against tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole in clinical settings (Gan, Fang, & Zhou, 2010). Similarly, another study synthesized sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, which were screened for in vitro antimicrobial, antifungal, and antimalarial activity, demonstrating their potential as bioactive compounds (Bhatt, Kant, & Singh, 2016).

Electrochemical Applications

Electrochemical synthesis has also been applied to related compounds, providing a method for creating new chemical entities with potential applications in various fields. For instance, electrochemical syntheses based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles have been explored, demonstrating the potential for creating arylthiobenzazoles through electrochemical routes. This method signifies an efficient approach to synthesizing complex molecules with potential biological or material applications (Amani & Nematollahi, 2012).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-16(11-19-12-17-14-3-1-2-4-15(14)19)18-7-9-20(10-8-18)24(22,23)13-5-6-13/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLIAUFBIHQBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone

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